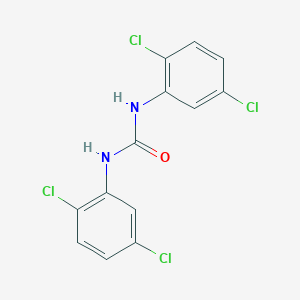
1-Amino-4-(phenylthio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(phenylthio)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the 1-position and a phenylthio group at the 4-position on the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(phenylthio)anthraquinone typically involves the following steps:
Nitration: Anthracene is first nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, yielding 9,10-diaminoanthracene.
Thioether Formation: The amino group at the 4-position is then reacted with a phenylthiol in the presence of a suitable catalyst to form the phenylthio group.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinones depending on the substituent introduced.
Scientific Research Applications
1-Amino-4-(phenylthio)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-(phenylthio)anthraquinone involves its interaction with cellular components. The amino and phenylthio groups allow it to interact with proteins and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial applications.
Comparison with Similar Compounds
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones
Comparison:
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- has a hydroxy and phenoxy group, making it more hydrophilic compared to the phenylthio derivative.
- 9,10-Anthracenedione, 1-amino-4-hydroxy- is simpler in structure with only a hydroxy group, which may affect its reactivity and solubility.
- 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones are more complex and are primarily studied for their antitumor properties.
The unique combination of the amino and phenylthio groups in 1-Amino-4-(phenylthio)anthraquinone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13483-52-8 |
|---|---|
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-amino-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2 |
InChI Key |
LTOKWJHRFGVTLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
13483-52-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)


![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)

